Cas no 1054-89-3 (1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-)
1054-89-3 structure
Product Name:1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-
Numero CAS:1054-89-3
MF:C23H27N3O2
MW:377.479385614395
CID:143959
PubChem ID:98814
Update Time:2025-04-19
1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-
- 8-(4-oxo-4-phenylbutyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-benzoylpropyl)-1-phenyl-
- 8-(3-Benzoyl-1-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- 8-(3-Benzoylpropyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 8-(4-oxo-4-phenyl-butyl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one
- 8-[(4-oxo-4-phenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- AC1L40FX
- BRN 0630773
- CTK4A3873
- NSC167756
- NSC 167756
- 1,3,8-TRIAZASPIRO(4.5)DECAN-4-ONE, 8-(4-OXO-4-PHENYLBUTYL)-1-PHENYL-
- UNII-VI98YE90U9
- 5-26-04-00108 (Beilstein Handbook Reference)
- 8-(4-oxo-4-phenyl-butyl)-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
- 8-(4-Oxo-4-phenylbutyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 1054-89-3
- NSC-167756
- VI98YE90U9
- SCHEMBL10735272
- DTXSID70147113
-
- Inchi: 1S/C23H27N3O2/c27-21(19-8-3-1-4-9-19)12-7-15-25-16-13-23(14-17-25)22(28)24-18-26(23)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,24,28)
- Chiave InChI: LAYJMFIIXJDEDW-UHFFFAOYSA-N
- Sorrisi: O=C1C2(CCN(CCCC(C3C=CC=CC=3)=O)CC2)N(C2C=CC=CC=2)CN1
Proprietà calcolate
- Massa esatta: 377.21051
- Massa monoisotopica: 377.210327
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 544
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 52.6
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 625.4°C at 760 mmHg
- Punto di infiammabilità: 332°C
- Indice di rifrazione: 1.636
- PSA: 52.65
- LogP: 3.40970
1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl- Letteratura correlata
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
1054-89-3 (1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-) Prodotti correlati
- 749-02-0(Spiperone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso